N-(4-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and an ethoxyphenyl acetamide moiety. The pyridazine ring, a six-membered di-aza heterocycle, offers distinct electronic and hydrogen-bonding properties compared to triazole or pyrimidine-based analogs, which may influence target selectivity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-23-14-7-5-13(6-8-14)19-17(22)12-25-18-10-9-15(20-21-18)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZTRZTMBLPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Synthesis and Furan-2-yl Substitution
The pyridazine ring is typically constructed via cyclization reactions. A common method involves the condensation of 1,4-diketones with hydrazines, yielding a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. For furan-2-yl substitution at the 6-position, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is employed. For example:
$$
\text{6-Chloropyridazine} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(Furan-2-yl)pyridazine} \quad \text{(Yield: 68–75\%)}
$$
Key challenges include regioselectivity control and minimizing homocoupling byproducts.
Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic substitution or thiol-disulfide exchange. Using 3-mercaptopyridazine derivatives, the reaction with α-chloroacetamide precursors is a standard approach:
$$
\text{6-(Furan-2-yl)pyridazin-3-thiol} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Sulfanylacetamide intermediate} \quad \text{(Yield: 80–85\%)}
$$
Alternative methods utilize Mitsunobu conditions for sulfur transfer, though yields are lower (55–60%).
Acetamide Coupling
The final step involves coupling the sulfanylpyridazine intermediate with N-(4-ethoxyphenyl)acetamide. This is achieved via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt):
$$
\text{Sulfanylpyridazine intermediate} + \text{N-(4-Ethoxyphenyl)acetamide} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound} \quad \text{(Yield: 70–78\%)}
$$
Optimization Strategies and Reaction Conditions
Solvent and Catalyst Selection
- Pyridazine Functionalization : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronic acids in Suzuki couplings.
- Sulfanylation : Dimethylformamide (DMF) with triethylamine as a base minimizes side reactions.
- Coupling : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for carbodiimide-mediated reactions.
Temperature and Time
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves furan-pyridazine intermediates.
- Recrystallization : Ethanol/water mixtures purify the final acetamide product (purity >98% by HPLC).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.89 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.45–7.38 (m, 2H, furan-H), 6.92 (d, J = 8.8 Hz, 2H, ethoxyphenyl-H), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.82 (s, 2H, -SCH₂CO-), 1.42 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridazine), 1245 cm⁻¹ (C-O-C ether).
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min), purity ≥97%.
Comparative Analysis of Synthetic Routes
Industrial and Research Applications
The compound’s synthesis is pivotal for:
- Antimicrobial Research : Pyridazine-sulfanyl derivatives show activity against Gram-positive bacteria (MIC = 4–8 µg/mL).
- Kinase Inhibition : Structural analogs inhibit EGFR kinase with IC₅₀ values of 0.8–1.2 µM.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: N-(4-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfanylacetamide derivatives with biological targets. It may also serve as a lead compound in the development of new drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure may allow for the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Pyridazine vs. Triazolo-Pyridazine (G856-6536)
The compound 2-{[6-(furan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (G856-6536, MolWeight: 373.41 g/mol) replaces the pyridazine ring with a fused triazolo-pyridazine system. This modification introduces additional nitrogen atoms, increasing polarity and reducing molecular weight compared to the target compound. The triazolo group may enhance π-π stacking interactions in biological targets but could reduce metabolic stability due to higher reactivity .
Pyridazine vs. Triazole (VUAA-1 and OLC-12)
VUAA-1 (MolFormula: C₁₄H₁₆N₆OS) and OLC-12 (C₁₆H₁₈N₆OS) are Orco agonists with 1,2,4-triazole cores. Their ethylphenyl and isopropylphenyl substituents contrast with the ethoxyphenyl group in the target compound. The ethoxy group’s electron-donating nature may increase binding affinity to hydrophobic pockets, while bulkier substituents (e.g., isopropyl in OLC-12) could hinder target access .
Substituent Effects
Ethoxyphenyl vs. Chlorophenyl ()
The ethoxyphenyl group in the target compound likely improves solubility and reduces toxicity compared to chlorinated analogs .
Ethoxyphenyl vs. Nitrophenyl ()
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide includes a nitro group, which is strongly electron-withdrawing and may confer mutagenic risks. The ethoxy substituent avoids such issues, favoring safer therapeutic profiles .
Data Table: Structural and Functional Comparison
Key Research Findings
Heterocyclic Core Impact : Pyridazine-based compounds (target) may exhibit superior hydrogen-bonding and metabolic stability compared to triazole or triazolo-pyridazine analogs .
Substituent Effects : Ethoxyphenyl groups balance lipophilicity and safety, outperforming chlorophenyl and nitrophenyl analogs in drug-like properties .
Biological Potential: Structural similarities to anti-exudative triazole derivatives () suggest the target compound could be a candidate for inflammatory disorders.
Q & A
Q. What are the key steps for synthesizing N-(4-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with coupling a pyridazine core with a furan-2-yl substituent, followed by sulfanyl acetamide formation. Key steps include:
-
Step 1 : Nucleophilic substitution at the pyridazine ring (6-position) with a furan-2-yl group under reflux conditions (e.g., DMF, 80–100°C).
-
Step 2 : Thiolation of the pyridazine intermediate using Lawesson’s reagent or NaSH to introduce the sulfanyl group.
-
Step 3 : Acetamide coupling via α-chloroacetamide alkylation with N-(4-ethoxyphenyl)amine in the presence of K₂CO₃ .
Optimization : Adjust solvent polarity (e.g., THF vs. DMF), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of furan-2-yl reagent) to minimize by-products .Reaction Step Key Conditions Yield Range Furan-2-yl coupling DMF, 100°C, 12h 60–75% Sulfanyl introduction NaSH, EtOH, 6h 70–85% Acetamide formation K₂CO₃, CH₃CN, 24h 50–65%
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify furan (δ 6.3–7.2 ppm), pyridazine (δ 8.0–8.5 ppm), and ethoxyphenyl (δ 1.3–1.5 ppm for CH₃) groups .
- HPLC : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 425.1) and fragmentation patterns .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Lipoxygenase (LOX) Inhibition : Measure IC₅₀ using a UV-Vis assay at 234 nm (linoleic acid substrate) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How does the furan-2-yl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The furan ring introduces electron-rich π-systems, enhancing nucleophilic aromatic substitution (SNAr) at the pyridazine core. Computational studies (DFT) reveal:
- HOMO-LUMO Gaps : Furan lowers the LUMO energy (-1.8 eV), increasing electrophilicity at the pyridazine 3-position .
- Reactivity : Furan’s oxygen lone pairs stabilize transition states in SNAr reactions, improving regioselectivity .
Experimental Validation : Compare reaction rates with/without furan using kinetic profiling (e.g., in situ IR spectroscopy) .
Q. What strategies resolve contradictions in crystallographic data for sulfanyl-acetamide derivatives?
- Methodological Answer : Address challenges in single-crystal growth and refinement:
- Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane) to improve crystal quality .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor convergence (<5%) .
Case Study : For N-(4-chlorophenyl) analogues, intramolecular N–H⋯N hydrogen bonds stabilize folded conformations (CSD code: ARARUI) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
-
Ethoxyphenyl Group : Replace with fluorophenyl to enhance lipophilicity (logP analysis via HPLC) .
-
Sulfanyl Linker : Substitute with sulfonyl to alter electron-withdrawing effects (test via kinase inhibition assays) .
Data-Driven Design : Use QSAR models correlating substituent Hammett constants (σ) with LOX inhibition potency .Modification Biological Impact Reference Ethoxy → Fluorophenyl Increased cytotoxicity (IC₅₀ from 12 μM to 5 μM) Sulfanyl → Sulfonyl Reduced LOX inhibition (IC₅₀ from 8 μM to 25 μM)
Q. What computational tools predict metabolic stability and toxicity of this compound?
- Methodological Answer : Leverage in silico platforms:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier penetration .
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., furan’s potential bioactivation to reactive epoxides) .
Validation : Compare with in vitro microsomal stability assays (e.g., rat liver microsomes, t₁/₂ measurement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
